molecular formula C17H13N3OS B2888035 (2E)-2-(1,3-benzothiazol-2-yl)-3-[(3-methoxyphenyl)amino]prop-2-enenitrile CAS No. 578753-90-9

(2E)-2-(1,3-benzothiazol-2-yl)-3-[(3-methoxyphenyl)amino]prop-2-enenitrile

Cat. No. B2888035
CAS RN: 578753-90-9
M. Wt: 307.37
InChI Key: MBEGPZDKMUUKCJ-VAWYXSNFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2E)-2-(1,3-benzothiazol-2-yl)-3-[(3-methoxyphenyl)amino]prop-2-enenitrile, also known as BMN-673 or talazoparib, is a potent PARP (poly ADP-ribose polymerase) inhibitor. PARP is an enzyme that plays a crucial role in DNA repair, and its inhibition has shown promising results in cancer therapy. BMN-673 is a relatively new drug that has been extensively studied in preclinical and clinical trials for its potential use in cancer treatment.

Scientific Research Applications

Antitumor and Antimicrobial Activities

  • Antitumor Properties : Benzothiazole derivatives, like (2E)-2-(1,3-benzothiazol-2-yl)-3-[(3-methoxyphenyl)amino]prop-2-enenitrile, are known for their antitumor properties. They induce apoptosis in cancer cells through pathways involving reactive oxygen species and mitochondrial-mediated signaling, as well as activation of caspases and MAPK pathways (Repický, Jantová, & Cipak, 2009). Similarly, other benzothiazole derivatives demonstrate significant antitumor activity by different mechanisms, including DNA adduct formation in sensitive tumor cells and modulation of cytochrome P450 enzymes (Leong et al., 2003).

  • Antimicrobial Properties : Some benzothiazole derivatives exhibit antimicrobial activity against a range of bacterial and fungal strains. This includes benzothiazole-substituted β-lactam hybrids and other novel diastereoselective compounds (Alborz et al., 2018).

Corrosion Inhibition

  • Protection Against Steel Corrosion : Benzothiazole derivatives have been studied for their corrosion inhibiting effects on steel, particularly in acidic environments. They exhibit high inhibition efficiency, and their adsorption onto surfaces occurs via both physical and chemical means (Hu et al., 2016).

Biochemical and Biomedical Research

  • Enzyme Inhibition and NO Scavenging Activities : Benzothiazoles are also explored for their bioactivity in terms of enzyme inhibition and nitric oxide scavenging. Specific derivatives have shown potent urease enzyme inhibition and NO scavenging properties (Gull et al., 2013).
  • Fluorescent Probes for Bioassays : Certain benzothiazole derivatives are developed as ratiometric fluorescent probes for in vitro monitoring and cellular imaging, such as in the case of human carboxylesterase 1 activity assessment (Liu et al., 2014).

properties

IUPAC Name

(E)-2-(1,3-benzothiazol-2-yl)-3-(3-methoxyanilino)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3OS/c1-21-14-6-4-5-13(9-14)19-11-12(10-18)17-20-15-7-2-3-8-16(15)22-17/h2-9,11,19H,1H3/b12-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBEGPZDKMUUKCJ-VAWYXSNFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC=C(C#N)C2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)N/C=C(\C#N)/C2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-2-(1,3-benzothiazol-2-yl)-3-[(3-methoxyphenyl)amino]prop-2-enenitrile

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